REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([O:11]C)[C:5]2=[N:4][CH:3]=1.C(=O)([O-])O.[Na+]>Br.O>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][NH:9][C:10](=[O:11])[C:5]2=[N:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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BrC1=CN=C2N1C=CN=C2OC
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
then dried under vacuum
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CN=C2N1C=CNC2=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |